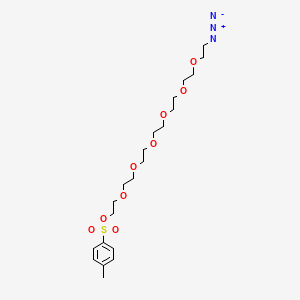
アジド-PEG7-Tos
概要
説明
科学的研究の応用
Azide-PEG7-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins by the ubiquitin-proteasome system
Biology: Employed in bio-conjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
Target of Action
Azide-PEG7-Tos is primarily used as a linker in the synthesis of PROTACs . The compound contains an azide group and a tosyl group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Mode of Action
Azide-PEG7-Tos interacts with its targets through the azide group and the tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction forms a stable covalent bond between the azide group of Azide-PEG7-Tos and the alkyne, BCN, or DBCO group of the target molecule . The tosyl group is a good leaving group for nucleophilic substitution reactions , which allows the tosyl group to be replaced by a nucleophile, facilitating the formation of a new bond.
Biochemical Pathways
As a linker in protacs, azide-peg7-tos plays a crucial role in the mechanism of targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It is known that the hydrophilic peg spacer in azide-peg7-tos increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azide-PEG7-Tos are primarily related to its role as a linker in PROTACs. By facilitating the formation of a stable triazole linkage and enabling nucleophilic substitution reactions, Azide-PEG7-Tos allows for the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that are regulated by these proteins.
生化学分析
Biochemical Properties
The azide group in Azide-PEG7-Tos can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
Azide-PEG7-Tos is a PEG-based PROTAC linker. It can be used in the synthesis of a series of PROTACs. PROTACs are molecules that induce the degradation of specific proteins within cells, thus Azide-PEG7-Tos may play a role in this process.
準備方法
Synthetic Routes and Reaction Conditions
Azide-PEG7-Tos is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and tosyl chloride. The general synthetic route involves:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with tosyl chloride in the presence of a base such as triethylamine. This forms the tosylated polyethylene glycol intermediate.
Azidation: The tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group, yielding Azide-PEG7-Tos
Industrial Production Methods
Industrial production of Azide-PEG7-Tos follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reagents and solvents.
Purification: Employing techniques such as column chromatography and recrystallization to achieve high purity levels.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product
化学反応の分析
Types of Reactions
Azide-PEG7-Tos undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages (copper-catalyzed azide-alkyne cycloaddition, CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst
Nucleophilic Substitution:
Common Reagents and Conditions
Reagents: Sodium azide, tosyl chloride, triethylamine, dimethylformamide (DMF), copper catalysts, dibenzocyclooctyne (DBCO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere conditions to prevent oxidation
Major Products
類似化合物との比較
Similar Compounds
Azide-PEG4-Tos: A shorter PEG linker with similar functional groups.
Azide-PEG12-Tos: A longer PEG linker with similar functional groups.
Azide-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group
Uniqueness
Azide-PEG7-Tos is unique due to its optimal PEG length, which provides a balance between solubility and flexibility. The combination of azide and tosyl groups allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWUEFVUUJRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


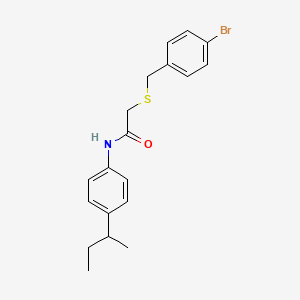

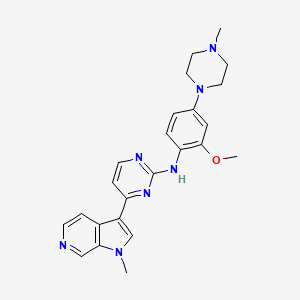
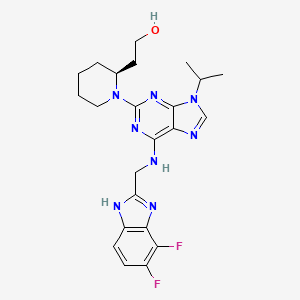
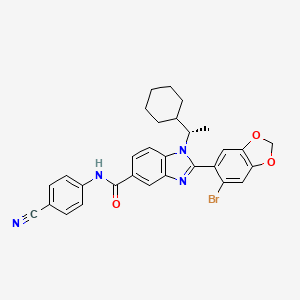
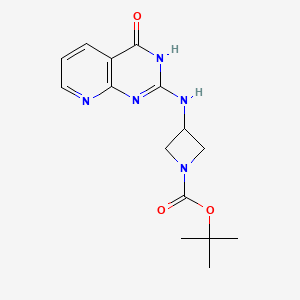
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
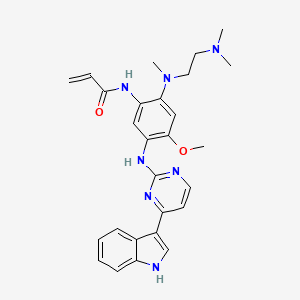
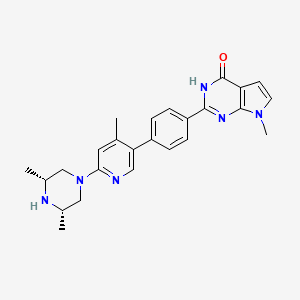
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
